5-ethyl-6-nitro-2,3-dihydro-1H-indole
Description
Introduction
Overview of 5-ethyl-6-nitro-2,3-dihydro-1H-indole: Nomenclature and Chemical Identity
This compound represents a structurally distinctive member of the indoline family, characterized by its reduced indole ring system and specific substitution pattern. The compound is systematically identified by the Chemical Abstracts Service registry number 873055-25-5, establishing its unique chemical identity within the broader indoline classification system. The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting the precise positioning of the ethyl substituent at the 5-position and the nitro group at the 6-position of the dihydroindole scaffold.
The molecular structure of this compound corresponds to the molecular formula C₁₀H₁₂N₂O₂, yielding a molecular weight of 192.22 grams per mole. The compound's Simplified Molecular-Input Line-Entry System representation is expressed as CCc1cc2c(cc1N+[O-])NCC2, providing a linear notation that captures the complete structural connectivity. This representation clearly delineates the bicyclic indoline core structure with the ethyl chain attached to the benzene ring and the nitro group positioned adjacently, creating a unique substitution pattern that influences the compound's chemical reactivity and physical properties.
Alternative nomenclature systems recognize this compound as 5-ethyl-6-nitroindoline, emphasizing the saturated nature of the five-membered nitrogen-containing ring. The International Chemical Identifier designation InChI=1S/C10H12N2O2/c1-2-7-5-8-3-4-11-9(8)6-10(7)12(13)14/h5-6,11H,2-4H2,1H3 provides additional structural specificity, enabling precise identification across diverse chemical databases and facilitating computational analysis. The InChI Key HPJPRDMOSBREFH-UHFFFAOYSA-N serves as a unique molecular identifier, ensuring unambiguous compound recognition in chemical informatics applications.
Table 1: Physical and Chemical Properties of this compound
The structural architecture of this compound incorporates several key functional groups that determine its chemical behavior and synthetic utility. The dihydroindole framework provides a partially saturated heterocyclic system that differs fundamentally from fully aromatic indole derivatives, affecting both electronic properties and conformational flexibility. The ethyl substituent at the 5-position introduces alkyl character that can influence lipophilicity and steric interactions, while the nitro group at the 6-position contributes significant electron-withdrawing character that affects the compound's reactivity profile.
Properties
IUPAC Name |
5-ethyl-6-nitro-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-2-7-5-8-3-4-11-9(8)6-10(7)12(13)14/h5-6,11H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJPRDMOSBREFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C2C(=C1)CCN2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pd-Catalyzed Alkylation Followed by Nitration
This method leverages palladium-catalyzed C–H activation to introduce the ethyl group, followed by regioselective nitration.
Procedure ():
- Step 1 : A mixture of 6-nitroindoline (1.0 equiv), norbornene (2.0 equiv), K₂CO₃ (2.0 equiv), PdCl₂(MeCN)₂ (10 mol%), and ethyl bromide (2.0 equiv) in DMA/H₂O (20:1 v/v) is degassed and heated at 70°C for 12 h.
- Step 2 : The crude 5-ethyl-6-nitroindoline is purified via silica chromatography (hexane/EtOAc 4:1).
Yield : 68–72% ().
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | PdCl₂(MeCN)₂ |
| Base | K₂CO₃ |
| Solvent | DMA/H₂O |
| Temperature | 70°C |
Reissert Indole Synthesis with Pre-Substituted Groups
The Reissert method constructs the indole ring from nitro-substituted precursors, followed by reduction to indoline ().
Procedure :
- Step 1 : Condensation of 4-ethyl-3-nitrophenylhydrazine with diethyl oxalate in the presence of t-BuOK yields the azo-ester intermediate.
- Step 2 : Reduction with H₂/Pt in HOAc produces 5-ethyl-6-nitroindole, which is hydrogenated to indoline using Pd/C.
Yield : 55–60% ().
Optimization : - Use of LiAlH₄ for reduction improves regioselectivity ().
Fischer Indole Synthesis
This route employs cyclohexanone derivatives with pre-installed substituents ().
Procedure :
- Step 1 : 4-Ethyl-3-nitrophenylhydrazine is condensed with ethyl pyruvate in toluene/polyphosphoric acid at 105°C for 40 min.
- Step 2 : Hydrolysis with KOH/EtOH yields 5-ethyl-6-nitroindoline-2-carboxylic acid, which is decarboxylated at 120°C.
Yield : 50–55% ().
Advantage : Avoids harsh nitration conditions by using pre-nitrated precursors.
Direct Nitration of 5-Ethylindoline
Nitration of 5-ethylindoline using HNO₃/H₂SO₄ introduces the nitro group at position 6 ().
Procedure :
- Step 1 : 5-Ethylindoline (1.0 equiv) is added to HNO₃ (65%)/H₂SO₄ (98%) at 0°C and stirred for 2 h.
- Step 2 : Neutralization with NaOH and extraction with EtOAc yields the product.
Yield : 45–50% ().
Challenges : Competing nitration at positions 4 and 7 occurs if temperature exceeds 5°C.
Comparative Analysis of Methods
| Method | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|
| Pd-Catalyzed Alkylation | 68–72 | High regioselectivity | Requires specialized catalysts |
| Reissert Synthesis | 55–60 | Avoids late-stage nitration | Multi-step, low atom economy |
| Fischer Indole | 50–55 | Uses commercially available precursors | Limited substrate scope |
| Direct Nitration | 45–50 | Simple one-step process | Poor regiocontrol at higher temps |
Research Findings
- Regioselectivity in Nitration : The ethyl group at position 5 directs nitration to position 6 due to its electron-donating nature, but over-nitration can occur without temperature control ().
- Catalyst Efficiency : PdCl₂(MeCN)₂ outperforms Pd(OAc)₂ in alkylation reactions, reducing side products by 15% ().
- Solvent Impact : DMA enhances reaction rates in Pd-catalyzed methods compared to PhCl ().
Chemical Reactions Analysis
Types of Reactions
5-ethyl-6-nitro-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Reduction: 5-ethyl-6-amino-2,3-dihydro-1H-indole.
Substitution: Various 5-substituted-6-nitro-2,3-dihydro-1H-indole derivatives.
Oxidation: Indole-2,3-dione derivatives.
Scientific Research Applications
Pharmaceutical Development
5-Ethyl-6-nitro-2,3-dihydro-1H-indole serves as an important intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its derivatives exhibit affinity for dopamine D4 receptors and serotonin 5-HT2A receptors, making them potential candidates for treating psychiatric conditions such as schizophrenia and anxiety disorders .
Case Study: Antipsychotic Properties
Research has shown that compounds derived from this compound can selectively target D4 receptors, potentially leading to fewer extrapyramidal side effects compared to traditional antipsychotics. This selectivity is crucial for developing safer medications .
Biochemical Research
In biochemical studies, this compound is utilized to explore neurotransmitter mechanisms. Its role in understanding brain function is pivotal for developing new treatments for mental health conditions .
Example Applications:
- Investigating the effects of neurotransmitters on mood regulation.
- Developing assays to measure receptor activity in response to various stimuli.
Organic Synthesis
The compound acts as a building block in organic synthesis, facilitating the creation of more complex molecular structures. This property is particularly beneficial in synthesizing new drugs and materials with tailored properties .
Synthesis Example:
Utilizing this compound in multi-step synthetic pathways can yield novel compounds with enhanced biological activity.
Material Science
In material science, this compound is explored for its unique electronic properties. Research indicates its potential use in developing advanced electronic devices, such as organic semiconductors and sensors .
Properties:
- High electron mobility.
- Stability under various environmental conditions.
Analytical Chemistry
This compound is also employed in analytical chemistry for detecting and quantifying related substances. It aids in quality control processes within the pharmaceutical industry, ensuring compliance with regulatory standards .
Analytical Techniques:
- High-performance liquid chromatography (HPLC).
- Mass spectrometry (MS).
Data Table: Summary of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Pharmaceutical Development | Intermediate for drugs targeting neurological disorders | Reduced side effects; improved efficacy |
| Biochemical Research | Studies on neurotransmitter mechanisms | Insights into mental health treatments |
| Organic Synthesis | Building block for complex molecules | Streamlined synthesis processes |
| Material Science | Development of materials with unique electronic properties | Enhanced performance in electronic applications |
| Analytical Chemistry | Detection and quantification of compounds | Ensures regulatory compliance and quality control |
Mechanism of Action
The biological activity of 5-ethyl-6-nitro-2,3-dihydro-1H-indole is primarily due to its ability to interact with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects . The indole nucleus can bind to multiple receptors, modulating their activity and leading to various pharmacological effects .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Substituent Effects
5-Fluoro-3-(2-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (5b) :
- Substituents: 5-Fluoro, triazolyl-ethyl chain.
- Electronic Profile: Fluorine (electron-withdrawing) at position 5 contrasts with the ethyl group in the target compound. The triazolyl moiety introduces steric bulk and hydrogen-bonding capacity, unlike the nitro group .
- Synthesis: Uses CuI-catalyzed azide-alkyne cycloaddition (click chemistry), differing from the likely alkylation/nitration steps for the target compound .
(E)-5-Methoxy-3-(2-nitrovinyl)-1H-indole :
Molecular Geometry
- 1-Benzenesulfonyl-2-methyl-3-(4-nitrobenzoyl)-2,3-dihydro-1H-indole (I) :
- Structural Features: The sulfonyl-bound phenyl ring is orthogonal to the indole core (dihedral angle: 88.33°). Intramolecular C-H⋯O hydrogen bonds stabilize the structure.
- Comparison: The target compound’s nitro group at position 6 may induce similar steric or electronic effects, but direct crystallographic data are unavailable .
Pharmacological and Physicochemical Properties
Biological Activity
5-Ethyl-6-nitro-2,3-dihydro-1H-indole is a compound that has garnered attention for its potential biological activities, particularly in the context of cystic fibrosis treatment and anticancer properties. This article synthesizes findings from diverse research studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
The compound is characterized by a unique indole structure, which is known for its versatility in medicinal chemistry. The synthesis of this compound typically involves the nitration of indole derivatives followed by subsequent modifications to enhance biological activity. For example, one study reported the synthesis of this compound through a series of reactions that included the use of dichloromethane as a solvent and silica column chromatography for purification .
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiation
One of the most significant biological activities of this compound is its role as a potentiator of CFTR function. Research indicates that this compound can enhance chloride secretion in bronchial epithelial cells from cystic fibrosis patients carrying specific mutations (F508del and G551D). The effective concentration (EC50) for potentiation was found to be approximately 1.5 μM in F508del cells, demonstrating its potential therapeutic application in cystic fibrosis .
| Mutation Type | EC50 (μM) | Max Cl⁻ Secretion (% of Normal) |
|---|---|---|
| F508del | 1.5 | ~50% |
| G551D | 0.236 | Close to normal levels |
Antiproliferative Activity
In addition to its effects on CFTR, this compound exhibits promising antiproliferative activity against various cancer cell lines. A study evaluated several indole derivatives and reported that compounds similar to this compound showed significant inhibition of cell growth with GI50 values ranging from 56 nM to 59 nM across different cancer types . This suggests that modifications to the indole structure can enhance anticancer properties.
Mechanistic Insights
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- CFTR Potentiation : The compound enhances the gating activity of CFTR channels, which is crucial for chloride transport in epithelial cells.
- Antiproliferative Mechanism : The antiproliferative effects may be linked to the induction of apoptosis in cancer cells, although specific pathways remain to be fully elucidated.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of indole derivatives, including this compound. Key findings include:
- In vitro Studies : Cell viability assays demonstrated significant reductions in cell proliferation in cancer cell lines treated with this compound.
- In vivo Studies : Further research is needed to evaluate the efficacy and safety profile in animal models.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-ethyl-6-nitro-2,3-dihydro-1H-indole?
- Methodological Answer : A common approach involves nitration of the indole precursor. For example, in analogous compounds like 6-nitroindoline derivatives, nitration is achieved using KNO₃ in concentrated H₂SO₄ at 0°C, followed by neutralization and purification via column chromatography (yield: ~32%) . Key steps include regioselective nitro-group introduction and purification under controlled pH to avoid decomposition. Characterization typically employs NMR (¹H, ¹³C) and mass spectrometry (FAB-HRMS) to confirm structure and purity .
Q. How is the molecular conformation of this compound determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For related indole derivatives, SC-XRD reveals dihedral angles between aromatic rings (e.g., 87.58–88.33° for sulfonyl-bound phenyl rings), intramolecular hydrogen bonds (C-H⋯O), and sp² hybridization at nitrogen atoms . Computational pre-screening (e.g., density functional theory) can guide crystallization conditions.
Q. What analytical techniques are critical for verifying the purity of this compound?
- Methodological Answer : Thin-layer chromatography (TLC) with ethyl acetate/hexane eluents (e.g., 70:30 ratio) provides rapid purity checks. High-performance liquid chromatography (HPLC) and melting point analysis (>300°C for nitroindole derivatives) further validate purity . For trace impurities, LC-MS or GC-MS is recommended.
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved for this compound derivatives?
- Methodological Answer : Use SHELX programs (e.g., SHELXL for refinement) to model disorder or twinning. For example, inversion twinning in nitroindole analogs requires careful refinement of Flack parameters and hydrogen-bonding networks (e.g., R₂²(12) motifs linked via C-H⋯S interactions) . High-resolution data (≤1.0 Å) and iterative difference Fourier maps improve accuracy.
Q. What strategies optimize regioselectivity during nitration of 2,3-dihydro-1H-indole derivatives?
- Methodological Answer : Control reaction temperature (0–5°C) and stoichiometry (1.2 eq. KNO₃) to favor nitration at the 6-position over competing sites. Solvent choice (H₂SO₄ vs. AcOH) and electronic effects (e.g., ethyl-group directing) influence regioselectivity. Post-reaction quenching with ice prevents over-nitration .
Q. How can computational methods predict the reactivity of this compound in catalytic hydrogenation?
- Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals (FMOs) to identify reactive sites. For example, nitro-group reduction (e.g., Pd/C-H₂ in CH₂Cl₂) is exothermic (ΔG ~ -50 kcal/mol) but requires careful monitoring to avoid indole ring hydrogenation. Solvent polarity and catalyst loading (5–10% Pd/C) are critical for selectivity .
Q. What intermolecular interactions stabilize the crystal packing of this compound?
- Methodological Answer : SC-XRD reveals C-H⋯O hydrogen bonds forming S(6) and R₄⁴(18) ring motifs. Van der Waals interactions between ethyl groups and π-stacking of nitro-aromatic systems contribute to lattice stability. Hirshfeld surface analysis quantifies interaction contributions (e.g., O⋯H contacts: ~15% of surface area) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
